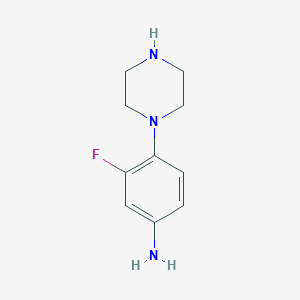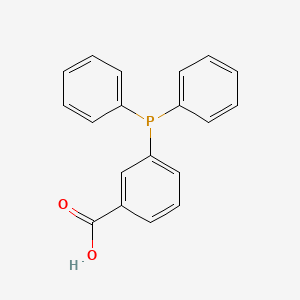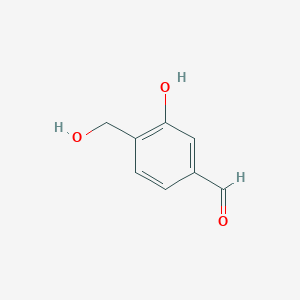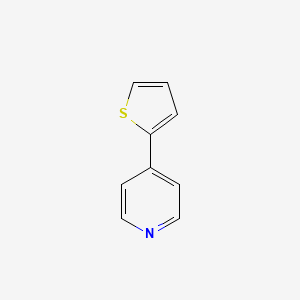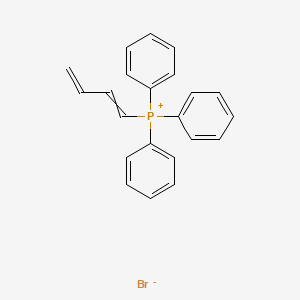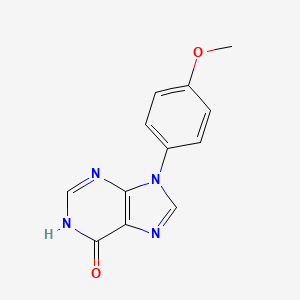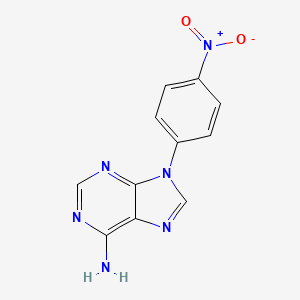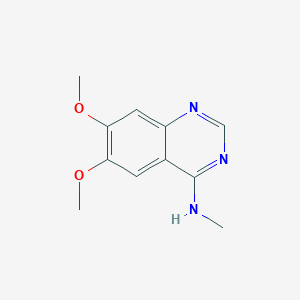
6,7-dimethoxy-N-methylquinazolin-4-amine
Vue d'ensemble
Description
6,7-dimethoxy-N-methylquinazolin-4-amine is a synthetic compound . It is a solid substance and is stored in dry conditions at 2-8°C . The compound has a molecular weight of 374.24 .
Molecular Structure Analysis
The InChI code for 6,7-dimethoxy-N-methylquinazolin-4-amine is1S/C17H16BrN3O2/c1-21(12-6-4-5-11(18)7-12)17-13-8-15(22-2)16(23-3)9-14(13)19-10-20-17/h4-10H,1-3H3 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
6,7-dimethoxy-N-methylquinazolin-4-amine is a solid substance . It is stored in dry conditions at 2-8°C . The compound has a molecular weight of 374.24 .Applications De Recherche Scientifique
Anticancer Potential
6,7-Dimethoxy-N-methylquinazolin-4-amine has shown promise in cancer research. A derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as a potent inducer of apoptosis with significant efficacy in human breast cancer and other mouse xenograft cancer models. This compound exhibited excellent blood-brain barrier penetration, making it a potential candidate for treating brain cancers (Sirisoma et al., 2009).
Epidermal Growth Factor Receptor Inhibition
Research on ferrocene analogues based on a 6,7-dimethoxy-N-phenylquinazolin-4-amine template revealed their potential in inhibiting the epidermal growth factor receptor (EGFR). These compounds demonstrated submicromolar IC50 values, indicating their potential effectiveness in targeting EGFR, which is significant in several types of cancers (Amin et al., 2013).
Anti-Tubercular Activity
Compounds derived from 6,7-dimethoxyquinazolin-4-amine demonstrated inhibitory effects against Mycobacterium tuberculosis. One of these compounds showed promising MIC90 values, indicating potential as novel inhibitors for tuberculosis treatment. Key structural features critical for this inhibition were identified, including the benzyloxy aniline and the 6,7-dimethoxy quinoline ring (Asquith et al., 2019).
Antimalarial Drug Lead
Research has synthesized various 6,7-dimethoxyquinazoline-2,4-diamines to evaluate their antimalarial activity. One such compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine, showed high antimalarial activity, indicating its potential as an antimalarial drug lead (Mizukawa et al., 2021).
Radioligand Binding Studies
Studies on methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives derived from 6,7-dimethoxyquinazolin-4-amine have explored their affinity for apamin-sensitive binding sites. These studies contribute to the understanding of how these compounds interact with specific ion channels, which is important for neurological research (Graulich et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
6,7-dimethoxy-N-methylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-12-11-7-4-9(15-2)10(16-3)5-8(7)13-6-14-11/h4-6H,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVKQTDQBXBMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=CC(=C(C=C21)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610190 | |
| Record name | 6,7-Dimethoxy-N-methylquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N-methylquinazolin-4-amine | |
CAS RN |
21575-14-4 | |
| Record name | 6,7-Dimethoxy-N-methyl-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21575-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxy-N-methylquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




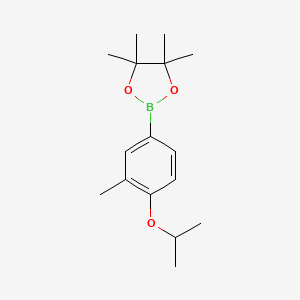
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate](/img/structure/B3049613.png)
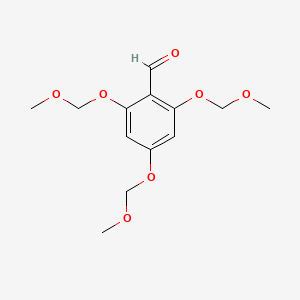

![ethyl N-[(2-oxoindol-3-yl)amino]carbamate](/img/structure/B3049617.png)
